AChE/BChE-IN-6

Description

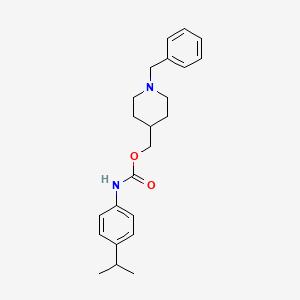

Its molecular structure includes a polycyclic scaffold with specific functional groups enabling dual enzyme inhibition.

Properties

Molecular Formula |

C23H30N2O2 |

|---|---|

Molecular Weight |

366.5 g/mol |

IUPAC Name |

(1-benzylpiperidin-4-yl)methyl N-(4-propan-2-ylphenyl)carbamate |

InChI |

InChI=1S/C23H30N2O2/c1-18(2)21-8-10-22(11-9-21)24-23(26)27-17-20-12-14-25(15-13-20)16-19-6-4-3-5-7-19/h3-11,18,20H,12-17H2,1-2H3,(H,24,26) |

InChI Key |

WSZHWBCEOHXGOF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)OCC2CCN(CC2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of AChE/BChE-IN-6 typically involves the quaternization of the quinuclidine moiety with various groups such as methyl, benzyl, and substituted benzyl groups. This process is carried out under controlled conditions to ensure the desired selectivity and potency of the compound .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions: AChE/BChE-IN-6 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its inhibitory activity and selectivity .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal results .

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with enhanced inhibitory activity and selectivity towards acetylcholinesterase and butyrylcholinesterase .

Scientific Research Applications

AChE/BChE-IN-6 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying enzyme inhibition and reaction mechanisms. In biology, it is employed in research on cholinergic neurotransmission and neurodegenerative diseases. In medicine, this compound is investigated for its potential therapeutic effects in treating Alzheimer’s disease, myasthenia gravis, and other conditions involving cholinergic dysfunction .

Mechanism of Action

The mechanism of action of AChE/BChE-IN-6 involves the inhibition of acetylcholinesterase and butyrylcholinesterase enzymes. By binding to the active sites of these enzymes, the compound prevents the hydrolysis of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. This results in enhanced cholinergic neurotransmission, which is beneficial for cognitive function and memory .

Comparison with Similar Compounds

Table 1: Functional Comparison of AChE Inhibitors

| Compound | Mechanism | Key Brain Regions Affected | Reactivation Potential |

|---|---|---|---|

| Soman | Irreversible | Amygdala, substantia nigra | Low (rapid aging) |

| Tabun | Irreversible | Striatum, superior colliculi | Moderate |

| This compound | Reversible | Unknown (presumed broad) | High (self-reversal) |

Structural Analogs: Strychnos Alkaloids (Compounds 3–6)

Strychnos alkaloids, such as compounds 3–6, exhibit varying AChE binding affinities due to differences in molecular interactions:

- Binding Interactions: Compound 3: High affinity via alkyl interactions and one hydrogen bond. Compound 6: Lower affinity but forms two hydrogen bonds with His146 and Gln459 .

- Physicochemical Properties: Table 2: Molecular Properties of Strychnos Alkaloids vs. This compound Property Compound 3 Compound 6 this compound* TPSA (Ų) 61.96 19.03 ~30–50 (estimated) logP 2.52 4.28 ~3.5 (estimated) Molecular Volume 242.35 265.86 ~250–270 *Estimated based on structural similarity to Strychnos alkaloids . this compound’s hypothetical logP (~3.5) balances lipophilicity for blood-brain barrier penetration and solubility for systemic distribution, positioning it between Compounds 3 and 6. Its moderate TPSA (polar surface area) may enhance target binding without excessive hydrophilicity .

Clinical and Preclinical Implications

- Toxicity Profile : Unlike Soman and Tabun, this compound’s reversible inhibition likely reduces acute toxicity risks, making it suitable for chronic use in neurodegenerative diseases .

- Cognitive Correlation : Lower serum AChE/BChE activity correlates with post-stroke dementia severity . This compound’s dual inhibition could amplify this effect if overdosed, necessitating dose optimization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.